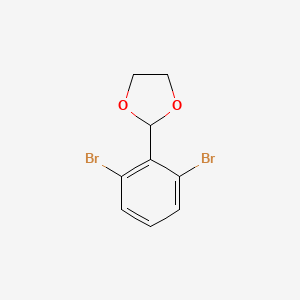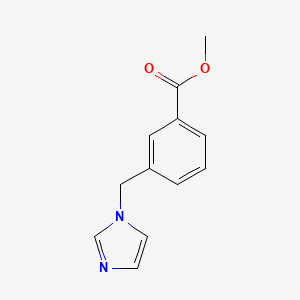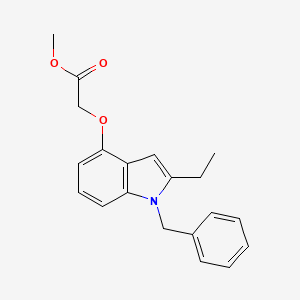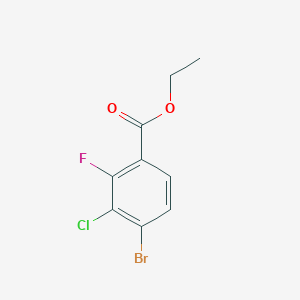
2-(2,6-Dibromophenyl)-1,3-dioxolane
Vue d'ensemble
Description
“2-(2,6-Dibromophenyl)-1,3-dioxolane” is a complex organic compound. It contains a 1,3-dioxolane group, which is a type of acetal, and a 2,6-dibromophenyl group, which is a type of aromatic compound with bromine substituents .
Synthesis Analysis
While specific synthesis methods for “2-(2,6-Dibromophenyl)-1,3-dioxolane” are not available, similar compounds are often synthesized through reactions involving phenols and aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would likely involve a 1,3-dioxolane ring attached to a phenyl ring with bromine atoms at the 2 and 6 positions .Chemical Reactions Analysis
The chemical reactions of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would likely be influenced by the presence of the bromine atoms and the 1,3-dioxolane group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dibromophenyl)-1,3-dioxolane” would be influenced by its molecular structure. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly reactive .Applications De Recherche Scientifique
Spin-Crossover (SCO) Studies
2-(2,6-Dibromophenyl)-1,3-dioxolane: is utilized in the synthesis of iron(II) complexes that exhibit spin-crossover (SCO) behavior. SCO materials can switch between low-spin and high-spin states under various stimuli like temperature or pressure . This property is significant for developing advanced materials for sensing, switching, and memory devices.
Molecular Design
The compound’s ability to influence the SCO behavior of iron(II) complexes makes it a valuable tool in molecular design. Researchers can modify the electronic and steric properties of the substituents to study structure-function relationships, which is crucial for designing switchable materials .
Paramagnetic NMR Spectroscopy
In paramagnetic NMR spectroscopy, 2-(2,6-Dibromophenyl)-1,3-dioxolane derivatives are important for studying the magnetic properties of compounds. The presence of bromine atoms provides distinct electronic environments that are useful in NMR analysis .
X-ray Crystallography
The compound is used in the preparation of crystalline materials that are suitable for X-ray diffraction studies. These studies help in understanding the crystal structure and molecular geometry, which are essential for material science research .
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2,6-dibromophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDRLHISRGXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dibromophenyl)-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)

![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)



![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318170.png)
![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318182.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)